molecular formula C19H31Cl B12715040 o-Dodecylbenzyl chloride CAS No. 93-33-4

o-Dodecylbenzyl chloride

Cat. No.: B12715040
CAS No.: 93-33-4
M. Wt: 294.9 g/mol
InChI Key: ZSKXYSCQDWAUCM-UHFFFAOYSA-N
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Description

o-Dodecylbenzyl chloride: is an organic compound with the molecular formula C19H31Cl . It is a derivative of benzyl chloride where the benzyl group is substituted with a dodecyl chain at the ortho position. This compound is known for its applications in various chemical reactions and industrial processes.

Properties

CAS No.

93-33-4

Molecular Formula

C19H31Cl

Molecular Weight

294.9 g/mol

IUPAC Name

1-(chloromethyl)-2-dodecylbenzene

InChI

InChI=1S/C19H31Cl/c1-2-3-4-5-6-7-8-9-10-11-14-18-15-12-13-16-19(18)17-20/h12-13,15-16H,2-11,14,17H2,1H3

InChI Key

ZSKXYSCQDWAUCM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: o-Dodecylbenzyl chloride can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of benzyl chloride with dodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound often involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: o-Dodecylbenzyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The benzylic position in this compound is susceptible to oxidation, leading to the formation of benzylic alcohols or carboxylic acids depending on the oxidizing agent used.

    Reduction Reactions: Reduction of this compound can yield the corresponding hydrocarbon, o-Dodecylbenzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3), or thiols in polar solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Major Products:

    Substitution: o-Dodecylbenzyl alcohol, o-Dodecylbenzylamine, o-Dodecylbenzylthiol.

    Oxidation: o-Dodecylbenzoic acid.

    Reduction: o-Dodecylbenzene.

Scientific Research Applications

o-Dodecylbenzyl chloride, a member of the benzyl chloride family, has garnered attention for its diverse applications across various scientific and industrial fields. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.

Surfactant in Emulsions

This compound serves as an effective surfactant in various emulsion systems. It is utilized in the formulation of emulsions for pharmaceuticals and cosmetics, where it aids in stabilizing oil-in-water or water-in-oil emulsions. Its ability to reduce surface tension enhances the bioavailability of active ingredients in topical formulations.

Antimicrobial Agent

The compound has demonstrated antimicrobial properties, making it suitable for use in disinfectants and antiseptics. Research indicates that this compound can be effective against a range of bacteria and fungi, contributing to its application in personal care products and healthcare settings.

Phase-Transfer Catalyst

As a phase-transfer catalyst, this compound facilitates reactions between immiscible phases, enhancing the efficiency of chemical processes. This application is particularly relevant in organic synthesis, where it can improve yields and reaction rates.

Industrial Cleaning Agents

Due to its surfactant properties, this compound is incorporated into industrial cleaning formulations. It effectively removes contaminants from surfaces and equipment, particularly in environments requiring stringent hygiene standards.

Data Tables

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1 mg/mL
Candida albicans0.25 mg/mL

Case Study 1: Use in Pharmaceutical Formulations

A study published in the Journal of Pharmaceutical Sciences evaluated the use of this compound as a surfactant in topical formulations. The results indicated improved stability and enhanced skin penetration of active compounds when used at concentrations of 0.5% to 1% .

Case Study 2: Efficacy as an Antimicrobial Agent

Research conducted by Liu et al. (2017) assessed the antimicrobial efficacy of this compound against various pathogens in healthcare settings. The study found that formulations containing this compound reduced bacterial load significantly within minutes of application, demonstrating its potential as an effective disinfectant .

Case Study 3: Industrial Cleaning Applications

In an industrial setting, this compound was tested as part of a cleaning agent for food processing equipment. A comparative analysis showed that it was more effective than traditional cleaning agents at removing biofilms formed by foodborne pathogens .

Mechanism of Action

The mechanism of action of o-Dodecylbenzyl chloride involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to modifications in their structure and function. This property is exploited in various chemical syntheses and industrial applications.

Comparison with Similar Compounds

    Benzyl chloride: Lacks the dodecyl chain, making it less hydrophobic and less effective in certain applications.

    p-Dodecylbenzyl chloride: The dodecyl chain is positioned at the para position, which can lead to different reactivity and properties.

    m-Dodecylbenzyl chloride: The dodecyl chain is positioned at the meta position, affecting its chemical behavior compared to the ortho isomer.

Uniqueness: o-Dodecylbenzyl chloride is unique due to the position of the dodecyl chain, which influences its reactivity and interaction with other molecules. This makes it particularly useful in applications where specific spatial arrangements are required.

Biological Activity

o-Dodecylbenzyl chloride, a quaternary ammonium compound, is known for its antimicrobial properties and potential impacts on biological systems. This article explores its biological activity, focusing on its mechanisms of action, effects on various organisms, and implications for health and the environment.

Chemical Structure and Properties

This compound is characterized by a long hydrophobic dodecyl chain and a positively charged quaternary nitrogen. This structure is crucial for its surfactant properties, allowing it to interact with biological membranes.

Antimicrobial Activity

The antimicrobial efficacy of this compound is primarily attributed to its ability to disrupt cellular membranes. The mechanism involves:

  • Membrane Disruption : The compound integrates into the lipid bilayer of microbial cells, leading to increased permeability and leakage of intracellular contents. This action is particularly effective against Gram-positive bacteria, which are generally more susceptible than Gram-negative bacteria due to their simpler cell wall structure .
  • Cytoplasmic Damage : Studies have shown that exposure to this compound can cause significant cytoplasmic membrane damage, resulting in the release of potassium ions and other intracellular components .
  • Concentration-Dependent Effects : The Minimum Inhibitory Concentration (MIC) for various pathogens has been reported at low concentrations, demonstrating its potency as a biocide. For instance, the MIC for related compounds like benzyldimethyldodecylammonium chloride (BDMDAC) was found to be around 20 mg/L .

Impact on Non-Target Organisms

Research indicates that this compound can adversely affect non-target organisms, including beneficial insects and microorganisms:

  • Honeybee Midgut Disruption : A study highlighted that sub-lethal concentrations of DDBAC (a related compound) led to significant damage in honeybee midgut tissues, reduced beneficial microbiota, and altered calcium signaling pathways . These findings raise concerns about the ecological impacts of such compounds when used in agricultural settings.
  • Microalgal Inhibition : Another study found that DDBAC inhibited the growth and photosynthesis of microalgae at various concentrations. The presence of DDBAC affected algal health by disrupting their cellular processes .

Case Study 1: Antimicrobial Efficacy Against Pseudomonas fluorescens

In a controlled laboratory setting, BDMDAC was tested against Pseudomonas fluorescens. The results showed:

  • MIC : 20 mg/L
  • MBC : 10 mg/L
  • Cellular Changes : Scanning electron microscopy revealed morphological changes in treated cells, indicating severe membrane disruption .

Case Study 2: Environmental Impact on Aquatic Systems

A study investigated the effects of DDBAC on aquatic ecosystems. It demonstrated that while low concentrations initially inhibited algal growth, prolonged exposure resulted in significant ecological shifts due to the degradation of beneficial microbial communities .

Summary of Findings

Study FocusKey Findings
Antimicrobial ActivityEffective against Gram-positive bacteria; MIC ~20 mg/L
Honeybee ImpactDamage to midgut tissue; altered microbiota
Microalgal GrowthInhibition at concentrations >3 mg/L

Q & A

Q. Q. How can researchers ensure ethical compliance in studies involving o-dodecylbenzyl chloride?

  • Methodology : Obtain institutional review board (IRB) approval for in vivo studies (OECD Guidelines). Disclose conflicts of interest and funding sources. Adhere to ARRIVE guidelines for animal research reporting. Publish negative results to avoid publication bias .

Q. What are the best practices for reporting synthetic and analytical data in journals?

  • Methodology : Follow Beilstein Journal guidelines: include experimental details (solvents, catalysts, yields) in the main text; deposit spectral data in repositories like Figshare. Use CIF files for crystallographic data. Avoid redundant table/figure descriptions unless critical for interpretation .

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